molecular formula C17H25BO3 B3376431 2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1196396-29-8

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3376431
CAS No.: 1196396-29-8
M. Wt: 288.2
InChI Key: ZKOAADVPHHOVCC-UHFFFAOYSA-N
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Description

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester characterized by a cyclopentyloxy-substituted phenyl ring attached to a 1,3,2-dioxaborolane scaffold. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol ester group, which prevents premature hydrolysis and enhances shelf life compared to free boronic acids. The cyclopentyloxy moiety introduces steric bulk and moderate electron-donating effects, influencing reactivity and selectivity in catalytic transformations .

Properties

IUPAC Name

2-(4-cyclopentyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BO3/c1-16(2)17(3,4)21-18(20-16)13-9-11-15(12-10-13)19-14-7-5-6-8-14/h9-12,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOAADVPHHOVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound belonging to the class of organic compounds known as phenols and dioxaborolanes. Its molecular formula is C17H25BO3, with a molecular weight of 288.2 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities and applications.

The compound features a unique dioxaborolane structure which is significant for its reactivity and interaction with biological systems. The presence of the cyclopentyloxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with cellular membranes.

PropertyValue
Molecular FormulaC17H25BO3
Molecular Weight288.2 g/mol
CAS Number1196396-29-8
Purity≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its mechanism involves:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with specific receptors that regulate cellular signaling pathways.
  • Antioxidant Activity : The dioxaborolane moiety may contribute to antioxidant properties, reducing oxidative stress in cells.

Anticancer Activity

Recent studies have indicated that derivatives of dioxaborolanes exhibit anticancer properties by inducing apoptosis in cancer cells. For instance:

  • Case Study : A derivative similar to this compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). Results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Study Findings : In vitro tests demonstrated effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida albicans), suggesting potential as an antimicrobial agent.

Safety and Toxicity

Preliminary toxicity assessments indicate that the compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further studies are required to establish a comprehensive safety profile.

Comparison with Similar Compounds

Structural Variations and Substituent Analysis

The primary structural variations among analogous compounds lie in the substituents on the phenyl ring. Key examples include:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key References
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromo C₁₃H₁₇BBrO₂ 302.99
2-(4-(4-Fluorophenoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 4-Fluorophenoxy C₂₀H₂₃BFO₃ 357.20
2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ethynyl C₁₅H₁₉BO₂ 258.13
2-(4-Cyclohexylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cyclohexyl C₁₈H₂₇BO₂ 286.22
2-(4-(Phenylethynyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Phenylethynyl C₂₀H₂₁BO₂ 304.20

Key Observations :

  • Electron-withdrawing groups (e.g., bromo in ) enhance electrophilicity, facilitating cross-coupling reactions but may reduce stability.
  • Electron-donating groups (e.g., cyclohexyl in , cyclopentyloxy in the target compound) improve steric shielding and oxidative stability.
  • Alkyne-containing derivatives (e.g., ethynyl in , phenylethynyl in ) enable further functionalization via click chemistry or Sonogashira coupling.

Physical Properties and Stability

  • Physical State : Most derivatives are liquids (e.g., bromophenyl compound in ) or low-melting solids (e.g., cyclohexylphenyl in ).
  • Stability : Electron-donating substituents (e.g., cyclopentyloxy, methoxy in ) reduce susceptibility to hydrolysis. In contrast, electron-withdrawing groups (e.g., difluoromethoxy in ) accelerate degradation under acidic conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(4-(Cyclopentyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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